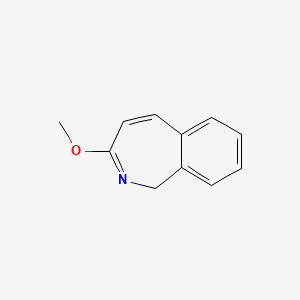
3-Methoxy-1H-2-benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-1H-2-benzazepine is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are characterized by a seven-membered ring containing nitrogen, fused to a benzene ring. The methoxy group at the third position of the benzazepine ring imparts unique chemical properties to this compound. Benzazepines have been studied extensively due to their significant biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1H-2-benzazepine can be achieved through various methods. One common approach involves the oxidative cyclization of N-methoxy-4-phenylbutanamide in the presence of iodine and Oxone, leading to the formation of 1-methoxy-4,5-dihydro-1H-1-benzazepin-2(3H)-one . Another method includes the four-component reaction of isatin or its derivatives, α-haloketones, activated acetylenic compounds, and isoquinoline in the presence of potassium fluoride/clinoptilolite nanoparticles in an acidic solution of hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly solvents and recyclable catalysts is emphasized to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy-1H-2-benzazepine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrogen-containing ring can be reduced to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids in the presence of Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions include various substituted benzazepines, dihydrobenzazepines, and tetrahydrobenzazepines, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.
Biology: Investigated for its role in modulating biological pathways and as a probe for studying enzyme activities.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-1H-2-benzazepine involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of sodium channels, inhibit squalene synthase, and exhibit antibacterial activity . The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular processes and physiological responses.
Comparación Con Compuestos Similares
- 1-Benzazepine
- 2-Benzazepine
- 3-Benzazepine
Comparison: 3-Methoxy-1H-2-benzazepine is unique due to the presence of the methoxy group at the third position, which imparts distinct chemical and biological properties. Compared to other benzazepines, it exhibits higher bioactivity and potential therapeutic applications. The methoxy group enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
58399-90-9 |
|---|---|
Fórmula molecular |
C11H11NO |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
3-methoxy-1H-2-benzazepine |
InChI |
InChI=1S/C11H11NO/c1-13-11-7-6-9-4-2-3-5-10(9)8-12-11/h2-7H,8H2,1H3 |
Clave InChI |
BXSVBPSQEWFYPG-UHFFFAOYSA-N |
SMILES canónico |
COC1=NCC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14604236.png)
![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)
![Thiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14604246.png)

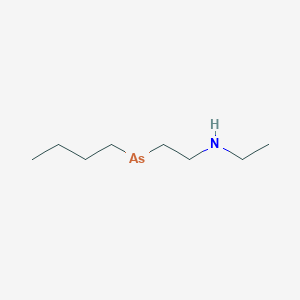
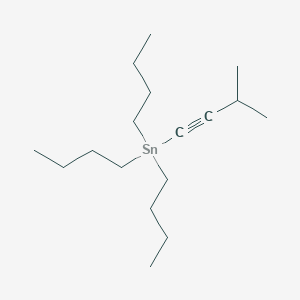
![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)
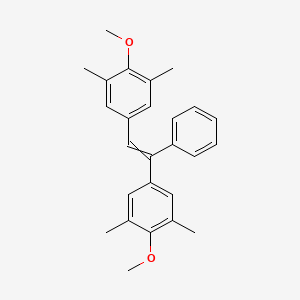

![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
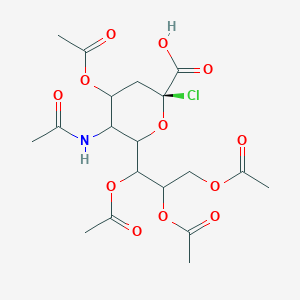
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)

![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
